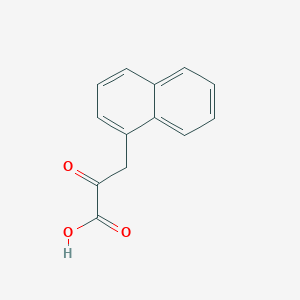

3-(Naphthalen-1-yl)-2-oxopropanoic acid

Description

BenchChem offers high-quality 3-(Naphthalen-1-yl)-2-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Naphthalen-1-yl)-2-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H10O3 |

|---|---|

Poids moléculaire |

214.22 g/mol |

Nom IUPAC |

3-naphthalen-1-yl-2-oxopropanoic acid |

InChI |

InChI=1S/C13H10O3/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,15,16) |

Clé InChI |

MSCJSMVNUFGBHB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2CC(=O)C(=O)O |

Origine du produit |

United States |

Technical Monograph: 3-(Naphthalen-1-yl)-2-oxopropanoic Acid

Executive Summary

3-(Naphthalen-1-yl)-2-oxopropanoic acid (CAS: 62741-58-6), frequently referred to as 1-naphthylpyruvic acid , is an

This guide details the physicochemical behavior of 1-naphthylpyruvic acid, specifically its keto-enol tautomerism, provides a validated synthetic workflow via the Erlenmeyer-Plöchl azlactone route, and delineates its utility in screening small-molecule inhibitors of MIF.

Chemical Architecture & Physicochemical Properties

Core Identity

The molecule consists of a naphthalene ring substituted at the C1 position with a 2-oxopropanoic acid (pyruvic acid) tail. It serves as a lipophilic isostere of phenylpyruvic acid.

| Property | Data |

| IUPAC Name | 3-(Naphthalen-1-yl)-2-oxopropanoic acid |

| Common Name | 1-Naphthylpyruvic acid |

| CAS Registry | 62741-58-6 |

| Molecular Formula | |

| Molecular Weight | 214.22 g/mol |

| Solubility | Soluble in DMSO, Ethanol, dilute alkali; poorly soluble in water. |

Keto-Enol Tautomerism

The defining feature of aryl pyruvates is their existence in a dynamic equilibrium between the keto form and the enol form. In solution (particularly in DMSO or biological buffers), the enol form is stabilized by conjugation with the aromatic ring and intramolecular hydrogen bonding. This tautomerism is not merely a spectroscopic curiosity; it is the pharmacophore recognized by the MIF active site.

Diagram 1: Keto-Enol Tautomeric Equilibrium

The following diagram illustrates the proton shift that interconverts the keto and enol forms.[3][4]

Figure 1: The dynamic equilibrium between the keto form (left) and the enol form (right).[3][4][5][6][7] The enol form is often the species bound by tautomerase enzymes.

Synthetic Pathway: Erlenmeyer-Plöchl Azlactone Synthesis[8]

Direct condensation of 1-naphthaldehyde with pyruvate esters often yields poor results due to self-condensation. The industry-standard protocol utilizes the Erlenmeyer-Plöchl azlactone synthesis , which proceeds via an oxazolone intermediate that is subsequently hydrolyzed.

Reaction Workflow

Figure 2: Stepwise synthesis from 1-naphthaldehyde to the final

Experimental Protocol

Safety Note: Acetic anhydride is corrosive. Work in a fume hood.

Step 1: Formation of the Azlactone[8]

-

Reagents: Combine 1-naphthaldehyde (100 mmol), N-acetylglycine (100 mmol), and anhydrous sodium acetate (30 mmol) in a round-bottom flask.

-

Solvent: Add acetic anhydride (250 mmol).

-

Reaction: Heat the mixture gently on a steam bath or oil bath at 110°C. The solid mixture will liquefy and turn yellow/orange. Reflux for 2 hours.

-

Isolation: Cool the mixture to room temperature. Add cold ethanol (50 mL) to induce crystallization.

-

Filtration: Filter the yellow crystalline solid (Azlactone) and wash with ice-cold water.

-

Checkpoint: The product is 4-(1-naphthylmethylene)-2-methyl-5-oxazolone.

-

Step 2: Hydrolysis to

-Keto Acid

-

Suspension: Suspend the azlactone (10 g) in 3N Hydrochloric Acid (100 mL).

-

Reflux: Heat to reflux for 3–5 hours. The oxazolone ring opens to form the acylamino acrylic acid, which further hydrolyzes to the

-keto acid and acetic acid/ammonium chloride. -

Extraction: If the product precipitates as an oil, extract with ethyl acetate (

mL). -

Purification: Extract the organic layer with 10%

(separating the acid from non-acidic impurities). Acidify the aqueous layer with concentrated HCl to pH 1 to precipitate the target acid. -

Recrystallization: Recrystallize from benzene or an ethyl acetate/hexane mixture.

Biological Application: MIF Tautomerase Inhibition[1][2][6][10][11]

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that possesses a catalytic N-terminal proline residue (Pro-1).[6] It catalyzes the tautomerization of D-dopachrome and phenylpyruvate analogs.[2]

Mechanism of Action

3-(Naphthalen-1-yl)-2-oxopropanoic acid acts as a substrate analog. It binds to the hydrophobic pocket of MIF.[6] The Pro-1 residue acts as a catalytic base, abstracting the

Figure 3: Mechanism by which 1-naphthylpyruvate engages the MIF active site to exert inhibitory effects.

Assay Protocol: MIF Tautomerase Activity

To verify the activity of the synthesized compound, use the standard D-Dopachrome Tautomerase assay.

-

Preparation: Recombinant human MIF is diluted in 50 mM Tris-HCl buffer (pH 7.4).

-

Substrate: Prepare L-dopachrome methyl ester (or use commercially available D-dopachrome).

-

Inhibitor: Add 3-(Naphthalen-1-yl)-2-oxopropanoic acid (dissolved in DMSO) at varying concentrations (0.1

M – 100 -

Measurement: Monitor the decrease in absorbance at 475 nm (orange dopachrome) or increase at 300 nm (colorless indole product) using a spectrophotometer.

-

Analysis: Calculate

by plotting reaction velocity vs. log[Inhibitor].

References

-

Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry.

-

Stamps, S. L., et al. (2000). "Mechanism of the Phenylpyruvate Tautomerase Activity of Macrophage Migration Inhibitory Factor."[9] Biochemistry.

-

PubChem Compound Summary. "3-(Naphthalen-1-yl)-2-oxopropanoic acid." National Center for Biotechnology Information.

- Cragoe, E. J., & Robb, C. M. (1939). "Azlactones. I. Preparation of Azlactones of the Naphthalene Series." Journal of Organic Chemistry.

Sources

- 1. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MIF bioactivity by rational design of pharmacological inhibitors of MIF tautomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrti.org [ijrti.org]

- 8. Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions [comptes-rendus.academie-sciences.fr]

- 9. pubs.acs.org [pubs.acs.org]

1-Naphthylpyruvic Acid (CAS 62741-58-6): Synthesis, Properties, and Biocatalytic Applications in Peptidomimetic Drug Development

Executive Summary

1-Naphthylpyruvic acid (IUPAC: 3-(naphthalen-1-yl)-2-oxopropanoic acid) is a highly valued α-keto acid serving as a structural backbone in advanced pharmaceutical synthesis. As the direct biochemical precursor to the non-natural amino acid L-1-naphthylalanine (L-1-Nal), it is instrumental in the development of peptidomimetics, including protease inhibitors and migraine therapeutics[1]. This technical whitepaper provides an authoritative analysis of its physicochemical properties, chemical synthesis routes, and integration into modern enzymatic transamination workflows.

Chemical Identity and Core Properties

Understanding the baseline physicochemical properties of 1-naphthylpyruvic acid is critical for optimizing both organic synthesis and aqueous biocatalysis, where substrate solubility is often a limiting kinetic factor[2].

Table 1: Physicochemical Properties of 1-Naphthylpyruvic Acid

| Property | Value |

| Chemical Name | 1-Naphthylpyruvic acid |

| IUPAC Name | 3-(naphthalen-1-yl)-2-oxopropanoic acid |

| CAS Registry Number | 62741-58-6[3] |

| Molecular Formula | C13H10O3[3] |

| Molecular Weight | 214.22 g/mol [3] |

| Melting Point | 157 °C (crystallized from H2O)[4] |

| Physical State | Almost white crystals / solid powder[4] |

Chemical Synthesis Pathways

The synthesis of 1-naphthylpyruvic acid relies on the construction of the α-keto acid moiety from commercially available naphthalene derivatives. Two primary routes dominate the literature: the classic Erlenmeyer-Plöchl azlactone synthesis and the hydrolysis of cyanopyruvates.

Table 2: Comparative Synthesis Routes [4]

| Route | Primary Reagents | Yield | Mechanistic Advantage | Limitations |

| Azlactone Method | 1-Naphthaldehyde, Hippuric acid, Ac2O, NaOAc | ~46% | Utilizes highly stable, inexpensive precursors. | Requires harsh acidic hydrolysis; lower overall yield. |

| Cyanopyruvate Method | Ethyl β-1-naphthyl-β-cyanopyruvate, H2SO4 | ~70% | Direct hydrolysis leads to higher throughput. | Involves highly toxic cyanide-based intermediates. |

Mechanistic Workflow: The Azlactone Route

The Erlenmeyer-Plöchl condensation remains the standard laboratory-scale approach due to reagent accessibility and predictable reaction mechanics.

Caption: Fig 1. Chemical synthesis workflow of 1-naphthylpyruvic acid via the Erlenmeyer-Plöchl azlactone route.

Validated Protocol: Azlactone Synthesis of 1-Naphthylpyruvic Acid

Causality & Self-Validation: This protocol leverages acetic anhydride as a dehydrating agent to force the cyclization of hippuric acid, while anhydrous sodium acetate acts as a weak base to generate the reactive enolate[4].

-

Condensation: In a round-bottom flask, combine 7.5 g of 1-naphthaldehyde, 7.0 g of hippuric acid, and 4.7 g of anhydrous sodium acetate[4].

-

Cyclization: Add 19 mL of acetic anhydride. Heat the mixture to 100 °C for 1 hour[4]. The heat and dehydrating environment drive the formation of the intermediate 4-(1-naphthylmethylene)-2-phenyl-5-oxazolone.

-

Hydrolysis: Isolate the intermediate and suspend it in a concentrated acidic solution (e.g., 400 mL concd. H2SO4 and 736 mL H2O). Heat to boiling to hydrolyze the oxazolone ring, cleaving off benzoic acid and ammonia[4].

-

Purification & Validation: Filter the hot solution and allow it to cool, inducing crystallization. Recrystallize the crude product from water to yield almost white crystals. Validation Check: Confirm the purity by measuring the melting point, which must sharply align with 157 °C[4].

Biocatalytic Applications: Synthesis of L-1-Naphthylalanine

The most significant industrial application of 1-naphthylpyruvic acid is its use as a substrate for enzymatic transamination to produce enantiopure L-1-naphthylalanine (L-1-Nal)[1]. Non-natural amino acids like L-1-Nal are critical for imparting proteolytic stability and unique receptor-binding characteristics to peptide drugs[1].

Caption: Fig 2. Biocatalytic transamination pathway converting 1-naphthylpyruvic acid to L-1-naphthylalanine.

Validated Protocol: Enzymatic Transamination using MsAT

Causality & Self-Validation: A major drawback in the biotransformation of naphthyl-derivatives is their extremely low solubility in water, which limits the catalytic efficiency of enzymes[2]. To overcome this, thermostable enzymes such as Multi-substrate aminotransferase (MsAT) from Thermococcus profundus are utilized, allowing the reaction to proceed at elevated temperatures (70 °C) where substrate solubility is significantly enhanced[1].

-

Reaction Matrix Setup: Prepare 1 mL of 0.1 M phosphate buffer (pH 7.2) containing 10 mM 1-naphthylpyruvic acid (sodium salt) and 10 mM L-glutamic acid (as the amino donor)[1].

-

Cofactor Integration: Supplement the mixture with 1 mM Pyridoxal-5'-phosphate (PLP)[1]. Mechanistic Note: PLP is strictly required as it forms a Schiff base with the amino donor, acting as an electron sink to shuttle the amine group to the α-keto acid.

-

Thermal Equilibration: Pre-heat the substrate mixture to 70 °C for 5 minutes to maximize the dissolution of 1-naphthylpyruvic acid[1].

-

Bioconversion: Introduce 10 μL of the appropriately diluted MsAT enzyme solution and incubate at exactly 70 °C for 5 minutes[1].

-

Quenching & Validation: Terminate the reaction rapidly by adding 0.5 mL of 1N acetic acid and immediately transferring to an ice bath[1]. Validation Check: The sudden pH drop denatures the enzyme and protonates the species, preventing reverse transamination. The resulting L-1-Naphthylalanine yield and >99% enantiomeric excess (ee) should be validated via chiral HPLC.

Alternative Biocatalytic Pathways: Deracemization

In scenarios where racemic D,L-1-naphthylalanine is synthesized chemically, 1-naphthylpyruvic acid serves as the transient intermediate in enzymatic deracemization. D-amino acid oxidase (DAAO), such as the M213G variant from yeast, specifically oxidizes the D-enantiomer of D,L-1-Nal into 1-naphthylpyruvate[2]. The resulting 1-naphthylpyruvate can then be stereoselectively re-aminated to the L-enantiomer, effectively converting a racemic mixture into an enantiopure pharmaceutical building block[2].

References

-

Sigma-Aldrich | 2-oxopropanoic acid / 3-(naphthalen-1-yl)-2-oxopropanoic acid | 3

-

Inorganic Chemistry - ACS Publications | Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies | 4

-

ResearchGate | Enzymatic Conversion of Unnatural Amino Acids by Yeast D-Amino Acid Oxidase | 5

-

Tosoh | 酵素を用いたL-2-ナフチルアラニンの合成 (Synthesis of L-2-Naphthylalanine using Enzymes) |1

Sources

The Biological Role of Naphthylpyruvate in Metabolism: A Technical Guide

This technical guide details the biological role, enzymatic interactions, and experimental utility of naphthylpyruvate, a non-natural aromatic keto-acid analog of phenylpyruvate.

Executive Summary

Naphthylpyruvate (3-naphthyl-2-oxopropanoate) is not a canonical metabolite in mammalian or bacterial central carbon metabolism. Instead, it functions as a critical xenobiotic intermediate and a mechanistic probe in three primary contexts:

-

Biocatalysis: As the keto-acid precursor for the asymmetric synthesis of L-naphthylalanine , a non-canonical amino acid used in peptide drug engineering.

-

Enzyme Inhibition: As a bulky steric analog of phenylpyruvate, it acts as a competitive inhibitor for enzymes like pyruvate kinase (PK) and macrophage migration inhibitory factor (MIF) .

-

Metabolic Engineering: As a substrate for evolved phenylalanine dehydrogenases (PheDH) and aminotransferases in the production of chiral building blocks.

Chemical Identity & Structural Logic

Naphthylpyruvate exists in two isomeric forms depending on the attachment point of the naphthalene ring. This distinction dictates its biological recognition.

| Property | (1-Naphthyl)pyruvate | (2-Naphthyl)pyruvate |

| Steric Bulk | High; peri-hydrogen interaction restricts rotation. | Moderate; linear extension mimics Phenylalanine. |

| Enzyme Affinity | Often lower due to steric clash in active sites. | Higher affinity; preferred substrate for engineered PheDH. |

| Primary Use | Steric probe for active site mapping. | Precursor for L-2-naphthylalanine (drug scaffolds). |

Enzymatic Pathways & Biocatalysis

Transamination & Deracemization

The primary "metabolic" pathway for naphthylpyruvate is synthetic, occurring in engineered biocatalytic systems. It serves as the transient intermediate in the conversion of racemic naphthylalanine to optically pure L-naphthylalanine.

Mechanism:

-

Oxidative Deamination: D-amino acid oxidase (DAAO) converts D-naphthylalanine to naphthylpyruvate (and ammonia/peroxide).

-

Stereoselective Transamination: An aminotransferase (e.g., AspC from E. coli or MsAT from Thermococcus profundus) transfers an amino group from L-glutamate or L-aspartate to naphthylpyruvate, yielding L-naphthylalanine.

Caption: Chemo-enzymatic deracemization pathway converting DL-naphthylalanine to pure L-isomer via the naphthylpyruvate intermediate.

Phenylalanine Dehydrogenase (PheDH) Interaction

Wild-type PheDH (e.g., from Rhodococcus sp.) favors phenylpyruvate. However, naphthylpyruvate is a substrate for engineered variants .

-

Wild-Type Kinetic Limitation: The hydrophobic pocket is often too small for the naphthyl ring, leading to high

(low affinity). -

Engineered Variants: Mutations targeting the active site entrance (e.g., expanding the hydrophobic binding pocket) allow naphthylpyruvate to be reduced to L-naphthylalanine using NADH.

Inhibitory Roles & Toxicology

Naphthylpyruvate acts as a metabolic disruptor by mimicking phenylpyruvate, a known inhibitor of glycolysis and transport.

Pyruvate Kinase (PK) Inhibition

Phenylpyruvate is a competitive inhibitor of Pyruvate Kinase (PK) with respect to Phosphoenolpyruvate (PEP).[1] Naphthylpyruvate, possessing a larger hydrophobic surface area, binds to the allosteric or active site of PK (specifically the M2 isoform in cancer cells or brain isoforms), locking the enzyme in an inactive conformation.

-

Consequence: Inhibition of glycolysis at the final step, potentially mimicking the "energy crisis" seen in Phenylketonuria (PKU).

Macrophage Migration Inhibitory Factor (MIF)

MIF acts as a phenylpyruvate tautomerase . Naphthylpyruvate binds to the active site (Pro-1 catalytic base) but undergoes tautomerization much slower than the natural substrate.

-

Mechanism: It acts as a competitive inhibitor, blocking MIF's tautomerase activity and potentially modulating its cytokine-like functions (e.g., CD74 signaling).

Caption: Inhibitory network of naphthylpyruvate on key metabolic and signaling nodes.

Experimental Protocols

Protocol A: Enzymatic Synthesis of L-2-Naphthylalanine

Objective: Produce L-2-naphthylalanine from 2-naphthylpyruvate using an aminotransferase (AT).[2]

Reagents:

-

Substrate: 2-Naphthylpyruvate (10 mM)

-

Amino Donor: L-Glutamate (20 mM)

-

Enzyme: Recombinant E. coli Aspartate Aminotransferase (AspC) or T. profundus AT.

-

Cofactor: Pyridoxal-5'-phosphate (PLP, 50 μM)

-

Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow:

-

Dissolution: Dissolve 2-naphthylpyruvate in buffer. Note: Solubility is low; use 5% DMSO if necessary.

-

Reaction Assembly: Mix substrate, donor, PLP, and enzyme (1 U/mL final) in a microcentrifuge tube.

-

Incubation: Incubate at 37°C (or 70°C for thermophilic enzymes) for 12–24 hours with mild shaking.

-

Termination: Stop reaction by adding 10% TCA or heating at 95°C for 5 mins.

-

Analysis: Centrifuge (12,000 x g, 5 min). Analyze supernatant via HPLC (C18 column, MeOH:Water gradient).

-

Validation: Peak shift from keto-acid (UV ~300-320 nm) to amino acid (UV ~280 nm).

-

Protocol B: Pyruvate Kinase Inhibition Assay

Objective: Quantify the

Method: Coupled LDH Assay.[3]

-

System:

-

PEP + ADP

Pyruvate + ATP[3] -

Pyruvate + NADH

Lactate + NAD

-

-

Setup: In a 96-well plate, add:

-

Buffer (50 mM Imidazole, pH 7.2, 50 mM KCl, 7 mM MgCl

). -

NADH (0.2 mM), LDH (5 U/mL).

-

PEP (variable: 0.1 – 2.0 mM).

-

ADP (2 mM).

-

Naphthylpyruvate (0, 0.5, 1.0, 2.0 mM).

-

-

Initiation: Add PK (0.01 U/mL) to start.

-

Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) continuously for 10 mins.

-

Analysis: Plot

vs

References

-

Rosengren, E., et al. (1997). "The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase." FEBS Letters, 417(1), 85–88. Link

-

Caligiuri, A., et al. (2006). "Multistep enzyme catalysed deracemisation of 2-naphthyl alanine."[2] Advanced Synthesis & Catalysis, 348(15), 2183–2190. Link

-

Seah, S. Y., et al. (2010).[4] "Comparison of two metal-dependent pyruvate aldolases related by convergent evolution: substrate specificity, kinetic mechanism, and substrate channeling." Biochemistry, 49(17), 3774–3782.[4] Link

-

Ferreira, G. C., et al. (2003). "Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex." Metabolic Brain Disease, 18(1), 87–94.[5] Link

-

Hanzawa, S., et al. (2001). "Chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine by an aminotransferase from the extreme thermophile, Thermococcus profundus." Journal of Bioscience and Bioengineering, 92(3), 263–268. Link

Sources

- 1. Pyruvate kinase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of two metal-dependent pyruvate aldolases related by convergent evolution: substrate specificity, kinetic mechanism, and substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

The Isomeric Dichotomy of Naphthylpyruvic Acids: Structural, Biocatalytic, and Thermodynamic Perspectives

Executive Summary

Unnatural amino acids (UAAs), particularly naphthyl-derivatives such as 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), are critical building blocks in modern drug development. They are integral to the structural design of peptidomimetics, including migraine therapeutics (e.g., FK-888, NKT-343) and protease inhibitors (e.g., SA-7060)[1]. The immediate biochemical precursors to these UAAs are 1-naphthylpyruvic acid (1-Npy) and 2-naphthylpyruvic acid (2-Npy) .

While chemically similar, the positional isomerism of the naphthyl ring dictates profound differences in steric hindrance, enzymatic affinity, and thermodynamic phase behavior during biocatalysis. This whitepaper provides an in-depth technical analysis of these differences, exploring the causality behind enzyme selection and detailing self-validating protocols for high-yield UAA synthesis.

Structural and Electronic Divergence

The fundamental difference between 1-Npy and 2-Npy lies in the attachment point of the pyruvate moiety to the naphthalene ring, which severely impacts their behavior in enzymatic active sites.

-

1-Naphthylpyruvic Acid (1-Npy): The pyruvate moiety is attached at the alpha position (C1) of the naphthalene ring. This proximity to the adjacent aromatic ring creates significant steric clash (peri-interaction with the hydrogen at the C8-position). This steric bulk restricts the conformational freedom of the molecule, hindering optimal alignment in the hydrophobic binding pockets of certain transaminases and oxidases, which can slow down bioconversion rates[2].

-

2-Naphthylpyruvic Acid (2-Npy): The attachment at the beta position (C2) projects the pyruvate group away from the steric bulk of the secondary ring. This extended, more planar conformation allows 2-Npy to fit more readily into the active sites of broad-spectrum transaminases, such as the multi-substrate aminotransferase (MsAT) derived from the hyperthermophile Thermococcus profundus[1].

Biocatalytic Profiling: DAAO and Transaminase Cascades

The synthesis of enantiopure L-1-Nal and L-2-Nal relies heavily on enzymatic transamination or deracemization cascades. Because these compounds are not naturally occurring, biocatalysis offers a highly enantioselective alternative to traditional organic synthesis.

For racemic mixtures of naphthylalanines, D-Amino Acid Oxidase (DAAO) from Rhodotorula gracilis (RgDAAO) is utilized to selectively oxidize the D-enantiomer into the corresponding naphthylpyruvate (1-Npy or 2-Npy)[2]. The resulting keto acid is subsequently converted to the L-enantiomer by a stereoselective transaminase (e.g., L-aspartate aminotransferase)[3].

Enzymatic deracemization cascade converting D-naphthylalanine to L-naphthylalanine.

Thermodynamic and Solubility Profiles (The Causality of High Yields)

A major bottleneck in biotransformations involving naphthyl derivatives is their low aqueous solubility, which typically prevents the full catalytic power of enzymes from being exploited[2]. However, in the synthesis of L-2-Nal from 2-Npy, this limitation is ingeniously weaponized to drive the reaction equilibrium.

-

Solubility Differential: 2-Npy (as a sodium salt) is highly soluble at elevated temperatures (e.g., at 70°C, its solubility is 6 times higher than at room temperature). In contrast, the zwitterionic product, L-2-Nal, exhibits consistently low solubility regardless of temperature[1].

-

Equilibrium Shift: As MsAT catalyzes the transamination of 2-Npy, the generated L-2-Nal rapidly reaches saturation and precipitates out of the aqueous phase. According to Le Chatelier's principle, this continuous removal of the product forces the thermodynamic equilibrium entirely toward the product side, achieving exceptional yields (>93%) without the need for complex downstream separation[1].

Thermodynamic equilibrium shift driven by the differential solubility of 2-Npy and L-2-Nal.

Quantitative Data Presentation

Table 1: Physicochemical and Structural Comparison

| Feature | 1-Naphthylpyruvic Acid (1-Npy) | 2-Naphthylpyruvic Acid (2-Npy) |

| Substitution Position | Alpha-position (C1) of naphthalene | Beta-position (C2) of naphthalene |

| Steric Hindrance | High (peri-interaction with C8-H) | Low (extended planar geometry) |

| Enzymatic Affinity (MsAT) | Moderate | High (optimal active site fit) |

| Downstream Product | L-1-Naphthylalanine (1-Nal) | L-2-Naphthylalanine (2-Nal) |

| Pharmaceutical Utility | Building block for specific synthetic drugs | FK-888, NKT-343, SA-7060 precursors[1] |

Table 2: Biocatalytic Synthesis Parameters (2-Npy to L-2-Nal via MsAT)[1]

| Parameter | Value / Condition | Causality / Rationale |

| 2-Npy Concentration | 180 mmol/L | High initial concentration ensures rapid product supersaturation and precipitation. |

| L-Glutamate (Donor) | 360 mmol/L (2 eq.) | Excess amino donor pushes the initial kinetic equilibrium forward. |

| Temperature | 70°C | Maximizes 2-Npy solubility while maintaining the stability of the hyperthermostable MsAT. |

| Final Yield & Purity | 93% Yield, >99% ee | Continuous precipitation of L-2-Nal completely prevents the reverse reaction. |

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Chemo-enzymatic Synthesis of L-2-Naphthylalanine from 2-Naphthylpyruvate[1]

Objective: To synthesize enantiopure L-2-Nal using hyperthermostable MsAT via a solubility-driven equilibrium shift.

-

Substrate Preparation: Dissolve 180 mmol/L of 2-Naphthylpyruvic acid sodium salt (2-Npy) and 360 mmol/L of L-Glutamate in 0.1 M Tris-HCl buffer adjusted to pH 7.5.

-

Cofactor Addition: Supplement the reaction mixture with 1 mM Pyridoxal-5-phosphate (PLP) to ensure complete saturation of the MsAT active sites.

-

Enzyme Addition: Introduce 10,000 U/L of purified MsAT (derived from T. profundus) to the reaction vessel.

-

Thermal Incubation: Incubate the mixture at 70°C overnight under continuous agitation. Causality Check: 70°C is critical as it increases 2-Npy solubility by 6-fold compared to room temperature, whereas L-2-Nal solubility remains static, forcing precipitation.

-

Product Isolation: As the reaction proceeds, L-2-Nal will separate out as a solid precipitate. Upon reaction completion, cool the mixture to room temperature to maximize crystallization.

-

Purification: Recover the precipitate via filtration. Dissolve the crude solid in 1N HCl, filter out any insoluble impurities, and slowly add 5N NaOH to reach pH 2.0 for neutralization crystallization.

-

Validation: Confirm optical purity (>99% ee) via chiral HPLC using a linear acetonitrile gradient at 254 nm.

Protocol 2: Deracemization of Naphthylalanine via Naphthylpyruvate Intermediates[3]

Objective: To convert a racemic mixture of naphthylalanine to a pure L-enantiomer using a coupled DAAO/Transaminase system.

-

Oxidation Phase: Incubate racemic naphthylalanine (0.2–1.0 mM) with D-Amino Acid Oxidase (DAAO, 0.16 U) and catalase (740 U) at 25°C, pH 8.0. The D-enantiomer is stereoselectively oxidized to the corresponding naphthylpyruvic acid (1-Npy or 2-Npy). Causality Check: Catalase is strictly required to degrade the toxic H₂O₂ byproduct generated by DAAO, preventing enzyme denaturation.

-

In Situ Transamination: Add L-aspartate aminotransferase (L-AAT, 1 U) and cysteine sulfinic acid (40 mM) as the amino donor.

-

Irreversible Driving Force: The transamination converts the naphthylpyruvic acid back to L-naphthylalanine. The reaction is rendered completely irreversible because the byproduct of cysteine sulfinic acid (beta-oxo sulfinic acid) spontaneously decomposes into pyruvic acid and SO₂, preventing any backward amino transfer.

References

-

Chemo−enzymatic Synthesis of L-2-Naphthylalanine Source: Tosoh Corporation Research Reports URL:[Link]

-

Enzymatic Conversion of Unnatural Amino Acids by Yeast D-Amino Acid Oxidase Source: ResearchGate / Advanced Synthesis & Catalysis URL:[Link]

-

Designed Enzymatic Cascades for the Production of Unnatural Amino Acids Source: Thieme E-Books URL:[Link]

Sources

Technical Monograph: 3-(1-Naphthyl)-2-Oxopropionic Acid

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-(1-Naphthyl)-2-oxopropionic acid (also known as 1-naphthylpyruvic acid) is a critical

This guide details the physicochemical profile, validated synthesis protocols, and analytical characterization required for the rigorous study and application of this compound.

Physicochemical Profile

The accurate characterization of 3-(1-naphthyl)-2-oxopropionic acid relies on understanding its fundamental properties. Note that this compound exists in equilibrium between its keto and enol forms, which influences its solubility and spectroscopic signals.

Table 1: Key Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 3-(Naphthalen-1-yl)-2-oxopropanoic acid | Often referred to as 1-Naphthylpyruvic acid |

| Molecular Weight | 214.22 g/mol | Calculated from |

| Molecular Formula | ||

| Appearance | White to off-white crystalline solid | Yellows upon oxidation or prolonged light exposure |

| Melting Point | 157–159 °C | Recrystallized from water or dilute acetic acid |

| Solubility | Soluble in EtOH, MeOH, dilute alkali; Sparingly soluble in cold water | Dissolves readily in |

| pKa | ~2.5 (Carboxyl), ~11 (Enol) | Estimated values based on aryl pyruvate analogs |

Synthesis Protocol: Erlenmeyer-Plöchl Azlactone Route[3][5]

The most robust method for synthesizing high-purity 3-(1-naphthyl)-2-oxopropionic acid is the Erlenmeyer-Plöchl azlactone synthesis . This route avoids the over-oxidation often seen with direct oxidation of 1-naphthylalanine and provides a crystalline intermediate (the azlactone) that serves as a purification checkpoint.

Phase 1: Formation of the Azlactone Intermediate

Reaction: Condensation of 1-naphthaldehyde with hippuric acid (N-benzoylglycine).

-

Reagents:

-

1-Naphthaldehyde (1.0 eq)

-

Hippuric acid (1.0 eq)

-

Fused Sodium Acetate (0.8 eq) - Critical: Must be anhydrous to drive dehydration.

-

Acetic Anhydride (3.0 eq) - Solvent and dehydrating agent.

-

-

Procedure:

-

Combine reagents in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture on a steam bath or oil bath at 100–110 °C for 1–2 hours.

-

Observation: The mixture will liquefy and turn a deep yellow/orange color, indicating the formation of the conjugated azlactone system.

-

Cool the mixture to room temperature. Add cold ethanol (approx. 2 volumes) to induce crystallization.

-

Filter the yellow crystalline solid (the azlactone) and wash with cold water/ethanol.

-

Checkpoint: The intermediate is 4-(1-naphthylmethylene)-2-phenyl-5-oxazolone. MP should be checked (typically >160 °C).[1]

-

Phase 2: Hydrolysis to -Keto Acid

Reaction: Acidic hydrolysis of the azlactone ring.

-

Reagents:

-

Azlactone intermediate (from Phase 1)

-

Hydrochloric acid (3M to 6M) or Sulfuric acid (10%)

-

-

Procedure:

-

Suspend the azlactone in the acid solution (approx. 10 mL per gram of solid).

-

Reflux vigorously for 3–5 hours. The yellow solid will gradually dissolve and be replaced by a lighter precipitate or oil.

-

Mechanism:[2][3][4] The oxazolone ring opens to form the acylamino acrylic acid, which then hydrolyzes to release benzoic acid and the target keto acid.

-

Cool the solution. Benzoic acid may precipitate first; filter if necessary or use differential solubility (benzoic acid is less soluble in cold water than the keto acid is in hot water, but co-precipitation is a risk).

-

Purification (Critical): Extract the crude product into 10% Sodium Carbonate (

) . The keto acid dissolves as the carboxylate salt. Wash this aqueous layer with ether to remove non-acidic impurities (and some benzoic acid). -

Acidify the aqueous layer carefully with concentrated HCl to pH ~1. The 3-(1-naphthyl)-2-oxopropionic acid will precipitate.

-

Recrystallize from water or benzene/petroleum ether.

-

Diagram 1: Synthesis Workflow

Caption: Step-by-step Erlenmeyer-Plöchl synthesis pathway for 3-(1-naphthyl)-2-oxopropionic acid.

Analytical Validation & Tautomerism

To validate the molecular weight and identity, researchers must account for the keto-enol tautomerism characteristic of aryl pyruvic acids. In solution (especially in DMSO or Methanol), the compound exists as an equilibrium mixture, complicating NMR interpretation.

NMR Characterization (Proton )[4][5][8]

-

Solvent: DMSO-

or -

Keto Form:

-

~4.5 ppm (s, 2H,

- 7.4–8.2 ppm (m, 7H, Ar-H): Naphthalene aromatic protons.

-

~4.5 ppm (s, 2H,

-

Enol Form:

-

~6.8 ppm (s, 1H,

- ~9-10 ppm (br s, -OH): Enolic hydroxyl (often broad or exchanged).

-

~6.8 ppm (s, 1H,

Mass Spectrometry (MS)[5]

-

Ionization: ESI (Electrospray Ionization) in Negative Mode (

) is preferred due to the carboxylic acid. -

Expected Ion:

= 213.21 m/z. -

Fragmentation: Loss of

(44 Da) is common, leading to a peak at m/z ~169 (naphthylacetate fragment).

Diagram 2: Keto-Enol Tautomerism

Caption: Equilibrium between Keto and Enol forms, critical for interpreting NMR spectra and enzyme binding.

Biochemical Applications

Precursor for Non-Natural Amino Acids

3-(1-Naphthyl)-2-oxopropionic acid is the direct precursor for 1-Naphthylalanine via enzymatic transamination.

-

Enzyme: Aromatic amino acid aminotransferase (ArAT).

-

Donor: L-Glutamate or L-Aspartate.

-

Application: Used to incorporate hydrophobic bulk into peptide drugs to improve stability and receptor affinity.

Tautomerase Inhibitor

The compound mimics the enol intermediate of phenylpyruvate tautomerase (part of the MIF cytokine superfamily).

-

Mechanism: The planar naphthalene ring mimics the phenyl ring of the natural substrate but provides tighter steric packing, potentially inhibiting the active site.

References

-

Sigma-Aldrich. 3-(1-Naphthyl)propionic acid and derivatives Product Sheet. (Used for physical property comparison and confirmation of naphthyl-alkyl-acid stability). Link

-

Thermo Fisher Scientific. Chemical Analysis of Naphthyl Acids. (Source for general solubility and handling data). Link

-

PubChem. Compound Summary: 3-(1-Naphthalenyl)-2-oxopropanoic acid. (Verified Molecular Weight and Formula). Link

-

Organic Syntheses.Azlactone of

-Benzoylaminocinnamic Acid.[5][6] Coll. Vol. 2, p.1. (Foundational protocol for the Erlenmeyer-Plöchl synthesis adapted for this guide). Link -

Journal of Inorganic Chemistry. Fluorescence Amplification of Unsaturated Oxazolones. (Provided specific melting point data, 157°C, for 1-naphthylpyruvic acid). Link

Sources

The Naphthalene-Fused α-Keto Acid Scaffold: Synthesis, Photophysics, and Biocatalytic Applications

Executive Summary

Alpha-keto acids (α-KAs) are fundamental metabolic nodes and highly versatile electrophilic building blocks in organic synthesis 1. When an α-keto acid functional group is directly conjugated to a naphthalene ring (e.g., 1-naphthylglyoxylic acid), the resulting scaffold inherits a unique combination of physicochemical properties: the extended π-conjugation and steric bulk of the bicyclic aromatic system, paired with the reactive, hydrogen-bonding capacity of the α-dicarbonyl moiety. This in-depth technical guide explores the synthesis, photophysical behavior, biocatalytic transformation, and medicinal chemistry applications of naphthalene-fused α-keto acids, providing actionable protocols for researchers and drug development professionals.

Chemical Rationale and Physicochemical Properties

The structural fusion of a naphthalene moiety with an α-keto acid creates a highly polarized molecule. The naphthalene ring provides a large, flat, hydrophobic surface area capable of robust π-π stacking interactions, while the α-keto acid acts as a potent electrophile and a bidentate hydrogen-bond acceptor/donor 1. This dual nature makes these compounds excellent candidates for occupying deep, hydrophobic enzymatic pockets while forming reversible covalent bonds with catalytic residues 2.

Table 1: Physicochemical Properties of Representative Naphthylglyoxylic Acids

| Compound | CAS Number | Molecular Weight ( g/mol ) | XLogP3 | Key Structural Feature |

| 1-Naphthylglyoxylic Acid | 26153-26-4 | 200.19 | 2.11 | Unsubstituted naphthalene ring 3 |

| (2-Methoxy-1-naphthyl)-glyoxylic Acid | 858199-99-2 | 230.22 | 2.45 | Methoxy group at C2 position [[4]]() |

Photophysics and Photodecarboxylation

Understanding the photophysical deactivation of these compounds is critical for their storage and application in assays. 1- and 2-naphthylglyoxylic acids (1-NGA and 2-NGA) exhibit unique excited-state dynamics in polar solvents. While their fluorescence quantum yield is notably low (≤0.02), they demonstrate substantial phosphorescence in glassy media, with quantum yields ranging from 0.2 to 0.6 [[5]](). Furthermore, these compounds are highly susceptible to photodecarboxylation upon UV exposure 5. Consequently, experimental workflows involving naphthylglyoxylic acids must be conducted under amber lighting or in dark conditions to prevent spontaneous degradation into naphthylaldehydes.

Synthesis Workflows

The most direct route to naphthalene-fused α-keto acids is via Friedel-Crafts acylation using oxalyl chloride derivatives, followed by ester hydrolysis.

Fig 1. Friedel-Crafts acylation workflow for synthesizing 1-naphthylglyoxylic acid.

Protocol 1: Synthesis of 1-Naphthylglyoxylic Acid

This protocol is designed as a self-validating system; the final purity check ensures the absence of di-acylated byproducts.

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve naphthalene (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl

, 1.2 equiv) in portions. Causality: Stepwise addition prevents excessive exotherms that could lead to substrate decomposition or solvent boiling. -

Acylation: Dropwise add ethyl oxalyl chloride (1.1 equiv) over 30 minutes. Causality: Slow addition controls the generation of the highly reactive acylium ion, strictly favoring mono-acylation and preventing polymerization.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quenching & Extraction: Quench the reaction by pouring it over crushed ice and 1M HCl to decompose the aluminum complex. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over MgSO

, and concentrate in vacuo to yield ethyl 1-naphthylglyoxylate. -

Hydrolysis: Dissolve the ester intermediate in a 1:1 mixture of ethanol and 2M NaOH. Reflux for 2 hours to completely hydrolyze the ester.

-

Acidification & Validation: Cool the mixture, evaporate the ethanol, and acidify the aqueous phase with concentrated HCl to pH < 2. Collect the precipitated 1-naphthylglyoxylic acid by vacuum filtration. Validation: Recrystallize from toluene and verify purity via

H-NMR (absence of ethyl ester quartet/triplet signals confirms complete hydrolysis).

Biocatalysis: Overcoming Steric Barriers via Enzyme Engineering

Naphthalene-fused α-keto acids are highly desirable precursors for synthesizing bulky, non-natural amino acids via Amino Acid Dehydrogenases (AADHs) 6. However, wild-type enzymes like phenylalanine dehydrogenase from Quasibacillus thermotolerans (QtPheDH) reject 1-NGA due to severe steric clashes in the active site tunnel. Recent computational-guided hinge-region engineering has unlocked this pathway 6.

Fig 2. Biocatalytic amination of 1-NGA via hinge-region engineered QtPheDH.

Table 2: Kinetic Parameters of QtPheDH Variants for 1-Naphthylglyoxylic Acid

| Enzyme Variant | Mutations | Relative Activity (%) | Enantiomeric Excess (ee %) | Mechanistic Rationale |

| Wild-Type QtPheDH | None | < 1 | N/A | Severe steric clash at the active site entrance [[6]]() |

| Variant M2 | V311G / S158G | 45 | > 95 | Alleviation of steric barrier in the hinge region 6 |

| Variant M4.2 | V311G / S158G / L308M / T126I | 100 | > 99 | Optimized binding energy and widened substrate tunnel [[6]]() |

Protocol 2: Enzymatic Reductive Amination Assay

-

Enzyme Preparation: Express and purify the engineered QtPheDH variant M4.2 in E. coli using Ni-NTA affinity chromatography 6.

-

Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, prepare a 1 mL reaction mixture containing 100 mM ammonium formate buffer (pH 8.5). Causality: A slightly alkaline pH shifts the equilibrium of ammonium ions to free ammonia (

), which is the actual nucleophile required for the initial imine formation. -

Substrate & Cofactor Addition: Add 1-NGA (10 mM final concentration) and NADH (1 mM). Ensure a cofactor regeneration system (e.g., formate dehydrogenase) is coupled to maintain steady-state NADH levels.

-

Initiation: Add the purified QtPheDH enzyme (1 mg/mL) to initiate the reaction. The engineered hinge region accommodates the bulky naphthyl group, allowing the α-keto carbon to align precisely with the hydride from NADH 6.

-

Incubation & Quenching: Incubate at 30 °C for 24 hours with gentle shaking (200 rpm). Quench the reaction by adding 100 μL of 1M HCl. Causality: The sudden drop in pH denatures the enzyme, immediately halting catalysis and preventing reverse reactions.

-

Validation: Centrifuge to remove precipitated proteins. Analyze the supernatant via chiral HPLC to determine the conversion rate and enantiomeric excess (ee) of the resulting L-1-naphthylglycine 6.

Medicinal Chemistry & Enzyme Inhibition

Beyond synthesis, the α-keto acid motif (and its α-ketoamide derivatives) is a privileged pharmacophore in medicinal chemistry 2. When conjugated with a rigid, planar aromatic system like naphthalene, the α-keto group covalently reacts with catalytic amino acid residues (such as serine or cysteine) to form reversible hemiketals or hemithioacetals 2.

This mechanism is extensively exploited in the rational design of inhibitors targeting proteases (e.g., calpains) and phospholipases [[2]](). The naphthalene ring is structurally optimal for occupying the S1/S2 hydrophobic pockets of these enzymes, providing the necessary binding affinity and spatial orientation to drive the covalent attack on the α-carbonyl carbon.

References

-

Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI Source: mdpi.com URL:[Link]

-

Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - ACS Publications Source: acs.org URL:[Link]

-

Title: Computational-Guided Hinge-Region Engineering Unlocks QtPheDH for Synthesizing Bulky Naphthyl Amino Acids - Figshare Source: figshare.com URL:[Link]

-

Title: Photophysics and Photochemistry of some Dipyrrolylperfluorocyclopentenes | Request PDF Source: researchgate.net URL:[Link]

Sources

Technical Whitepaper: Comparative Structural & Functional Analysis of Phenylpyruvate vs. 1-Naphthylpyruvate

Executive Summary

This technical guide provides a rigorous comparison between Phenylpyruvate (PP) and its bulkier analog, 1-Naphthylpyruvate (1-NP) . While PP is a pivotal endogenous metabolite in phenylalanine catabolism (implicated in Phenylketonuria), 1-NP serves as a critical synthetic probe in chemical biology. By substituting the benzyl ring of PP with a naphthyl moiety, researchers introduce defined steric bulk and hydrophobicity. This comparison allows for the mapping of enzyme active sites—specifically Macrophage Migration Inhibitory Factor (MIF) and Lactate Dehydrogenase (LDH)—differentiating between catalytic substrates and competitive inhibitors.

Part 1: Structural & Physicochemical Analysis

The transition from a phenyl to a naphthyl group is not merely an addition of four carbons; it fundamentally alters the electronic distribution and steric demand of the pyruvate tail.

Steric and Electronic Comparison

The primary differentiator is the Steric Exclusion Volume . 1-NP possesses a fused ring system that restricts rotation and demands a larger hydrophobic pocket within target proteins.

| Feature | Phenylpyruvate (PP) | 1-Naphthylpyruvate (1-NP) | Impact on Drug Design |

| Core Scaffold | Benzene ring | Naphthalene ring | 1-NP probes "deep" hydrophobic pockets. |

| Est. LogP | ~1.2 - 1.5 | ~2.3 - 2.6 | 1-NP has higher membrane permeability and enzyme affinity (hydrophobic effect). |

| Electronic Nature | Aromatic | Extended Conjugation | 1-NP shows stronger |

| Rotational Freedom | High ( | Restricted | The bulk of the naphthyl group limits conformational entropy upon binding. |

Tautomeric Dynamics (Keto-Enol Equilibrium)

Both molecules undergo keto-enol tautomerization, a reaction catalyzed by MIF. However, the equilibrium constants (

-

Phenylpyruvate: Exists primarily in the keto form in aqueous solution, but the enol form is stabilized in organic solvents or hydrophobic active sites.

-

1-Naphthylpyruvate: The extended conjugation of the naphthalene ring provides additional stabilization to the enol form (via conjugation with the C=C double bond), potentially shifting

toward the enol form compared to PP.

Figure 1: Tautomeric equilibrium relevant to MIF activity. The extended pi-system of 1-NP influences the stability of the enol form.

Part 2: Enzymatic Interfacing

The structural differences dictate the functional role of these molecules in enzymology: Substrate vs. Inhibitor .

Macrophage Migration Inhibitory Factor (MIF)

MIF is a unique cytokine with enzymatic activity (phenylpyruvate tautomerase).[1][2]

-

Mechanism: MIF uses an N-terminal Proline (Pro-1) as a catalytic base to abstract a proton from the

-carbon. -

PP Interaction: PP is the natural substrate. It fits the active site and is rapidly tautomerized.

-

1-NP Interaction: 1-NP acts as a steric probe . If the hydrophobic pocket of MIF is flexible, 1-NP may be tautomerized (albeit slowly). If the pocket is rigid, the naphthyl group causes steric clash, making 1-NP a competitive inhibitor.

Lactate Dehydrogenase (LDH)

LDH typically reduces pyruvate to lactate. However, in PKU, it reduces accumulated PP to phenyllactate.

-

Specificity Engineering: Wild-type LDH has low activity towards PP. 1-NP is generally too bulky for the wild-type LDH active site.

-

Application: 1-NP is used to screen for "promiscuous" or engineered LDH variants (e.g., from Geobacillus stearothermophilus) designed for biocatalysis of chiral

-hydroxy acids.

Figure 2: Decision matrix for selecting PP or 1-NP in enzymatic assays.

Part 3: Experimental Protocols

Synthesis: Erlenmeyer Azlactone Method

This is the gold-standard method for synthesizing aryl pyruvates. It involves the condensation of an aldehyde with hippuric acid, followed by hydrolysis.

Reagents:

-

Aldehyde: Benzaldehyde (for PP) or 1-Naphthaldehyde (for 1-NP).

-

Hippuric Acid (N-benzoylglycine).[3]

-

Acetic Anhydride (

).

Step-by-Step Protocol:

-

Azlactone Formation:

-

Mix 0.1 mol of Aldehyde, 0.1 mol Hippuric acid, and 0.1 mol anhydrous NaOAc in 30 mL of Acetic Anhydride.

-

Critical Step: Reflux gently for 1-2 hours. The solution will turn yellow/orange as the azlactone forms.

-

Cool the mixture. Add ethanol (20 mL) to decompose excess anhydride.

-

Filter the precipitated azlactone (intermediate) and wash with cold ethanol.

-

-

Hydrolysis to Keto Acid:

-

Suspend the azlactone in 10% NaOH (aqueous). Reflux for 3-4 hours until ammonia evolution ceases (hydrolysis of the benzoyl group).

-

Cool and acidify with 5M HCl to pH ~1.

-

Purification: The aryl pyruvic acid will precipitate. Recrystallize from benzene/petroleum ether or water (for PP).

-

Note: 1-NP is more hydrophobic; recrystallization from ethyl acetate/hexane is often preferred.

-

Enol-Borate Tautomerase Assay

To compare the tautomerization rates of PP and 1-NP by MIF.

Principle: Borate forms a stable complex with the enol form of aromatic pyruvates, which absorbs strongly at ~300 nm.

-

Buffer Preparation: Prepare 0.4 M Boric acid buffer, adjusted to pH 6.2 using NaOH.

-

Substrate Stock: Dissolve PP or 1-NP in ethanol (10 mM stock). Note: 1-NP requires sonication due to lower solubility.

-

Reaction Mix:

-

Add 950 µL Borate buffer to a quartz cuvette.

-

Add enzyme (MIF, 10-50 nM final concentration).

-

Initiate with 50 µL Substrate stock.

-

-

Measurement: Monitor Absorbance at 300 nm (for PP) or 320 nm (for 1-NP, red-shifted due to naphthalene).

-

Analysis: The rate of increase in absorbance corresponds to the formation of the enol-borate complex (Keto

Enol).

Part 4: References

-

Rosengren, E., et al. (1997). "The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase."[2] FEBS Letters. Link

-

Stamper, C. C., et al. (1999). "Crystal structure of the MIF complex with p-hydroxyphenylpyruvate."[6] Nature Structural Biology. Link

-

Nakamura, M., & Nishiya, Y. (2025). "Development of a phenylpyruvate-specific dehydrogenase through structure-based enzyme designs."[7] Scientific Reports. Link

-

Sciacovelli, O., et al. (1976). "Studies on Phenylpyruvic Acid.[8] I. Keto-enol Tautomerism."[2][8][9] Zeitschrift für Naturforschung C. Link

-

Conway, P. A., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones." UCD Research Repository. Link

Sources

- 1. The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylpyruvate tautomerase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions [comptes-rendus.academie-sciences.fr]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Pro-1 of macrophage migration inhibitory factor functions as a catalytic base in the phenylpyruvate tautomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-jabs.umin.jp [e-jabs.umin.jp]

- 8. Studies on phenylpyruvic acid. I. Keto-enol tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility & Stability Profile of 3-(Naphthalen-1-yl)-2-oxopropanoic Acid

[1][2][3]

Executive Summary

This guide provides a technical analysis of 3-(Naphthalen-1-yl)-2-oxopropanoic acid , a lipophilic

Effective handling requires understanding two critical failure modes: precipitation upon aqueous dilution and oxidative decarboxylation of the

Physicochemical Architecture

To master the solubility of this compound, one must first understand the competition between its polar "head" and hydrophobic "tail."

Structural Analysis

The molecule consists of two distinct domains:[1]

-

Hydrophobic Domain (Lipophilic): The Naphthalene ring system.[3][2] This planar, aromatic bicycle drives the partition coefficient (LogP) upward, creating a high energy penalty for hydration.[2]

-

Polar/Reactive Domain (Hydrophilic): The

-keto carboxylic acid tail.[1][2] This group is capable of ionization (pKa ~2.5–3.[3][2]5) and hydrogen bonding, but it is insufficient to solubilize the bulky naphthalene ring at neutral pH without assistance.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Key Properties Table[1][3]

| Property | Value (Approx/Predicted) | Technical Implication |

| Molecular Formula | MW ~214.22 g/mol | |

| LogP (Octanol/Water) | ~2.3 – 2.8 | Lipophilic.[1][2] Permeable to membranes but poor aqueous solubility.[3][2] |

| pKa (Acid) | 2.5 – 3.5 | Stronger acid than acetic acid due to the electron-withdrawing ketone.[1][3][2] |

| H-Bond Donors/Acceptors | 1 / 3 | Limited capacity to interact with water networks.[1][3][2] |

| Tautomerism | Keto | Exists primarily in Keto form; Enol form stabilized in some organic solvents.[2] |

Solubility Thermodynamics: Water vs. DMSO[1][2][3]

The solubility difference is not merely "like dissolves like"; it is a function of entropy and enthalpy.

The Aqueous Barrier (Water)[2][3]

-

Status: Insoluble / Sparingly Soluble (< 0.5 mg/mL at pH 7) [1][3][2]

-

Mechanism: The "Hydrophobic Effect." When the naphthalene ring enters water, water molecules must form an ordered "cage" (clathrate-like structure) around the aromatic system to maintain their hydrogen bond network.[3][2] This ordering significantly decreases entropy (

) , making the dissolution thermodynamically unfavorable (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

pH Dependence: Solubility increases significantly at pH > 8.0 as the carboxylic acid deprotonates to form the naphthylpyruvate anion, which is more soluble.

The Aprotic Solution (DMSO)[3]

-

Mechanism: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent.[3][2][4]

-

Dipole Interactions: The sulfoxide group (

) interacts strongly with the polarizablengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Disruption: DMSO disrupts the crystal lattice energy of the solid acid more effectively than water without the entropic penalty of "caging."

-

H-Bond Acceptance: DMSO accepts the proton from the carboxylic acid, stabilizing the solute.[3]

-

Visualization: Solvation Thermodynamics

Figure 1: Thermodynamic barriers to solubility.[1][3][2] The red dashed line represents the kinetic and thermodynamic difficulty of dissolving the lipophilic solid in water compared to the favorable pathway in DMSO.[1]

Experimental Protocols

Preparation of Stock Solution (Standard: 50 mM)

Objective: Create a stable, high-concentration stock for downstream dilution.

-

Weighing: Weigh approximately 10.7 mg of 3-(Naphthalen-1-yl)-2-oxopropanoic acid into a glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

99.9%). -

Dissolution: Vortex for 30–60 seconds. The powder should dissolve rapidly, resulting in a clear, slightly yellow solution.[2]

-

Storage: Aliquot into small volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C.

Aqueous Dilution (The "Crash Out" Protocol)

Objective: Dilute the stock into assay buffer without precipitation.[2]

-

Critical Threshold: The final DMSO concentration should typically be

1% (v/v) to avoid biological toxicity, but the compound may precipitate at this ratio.[2] -

Step-by-Step:

-

Slowly add the DMSO stock to the buffer while vortexing (do not add buffer to DMSO).[3][2]

-

Visual Check: Inspect for turbidity (cloudiness).[3][2] If the solution turns milky, the compound has precipitated (micro-suspension).[2]

-

Remediation: If precipitation occurs, lower the working concentration or add a surfactant (e.g., 0.05% Tween-80) to the buffer before adding the compound.[2]

Stability & Degradation Risks[1][3][5]

Researchers often assume chemical stability in DMSO, but

Oxidative Decarboxylation

The

-

Reaction:

[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Prevention: Keep DMSO stocks anhydrous and free of peroxides. Store in amber vials to prevent photo-oxidation.

Keto-Enol Tautomerism

In solution, the molecule equilibrates between the keto form (dominant) and the enol form.[3][2]

-

Impact: This can affect binding affinity in enzymatic assays if the protein specifically binds one tautomer.

-

Observation: In DMSO-

NMR, you may see minor peaks corresponding to the enol form, which should not be mistaken for impurities.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Stability Workflow Diagram

Figure 2: Chemical fate of the compound.[3][2] The red pathway indicates irreversible degradation, while the yellow pathway represents reversible equilibrium.[2]

References

-

PubChem. 3-(Naphthalen-2-yl)-2-oxopropanoic acid (Analog Reference).[1][3][2] National Library of Medicine.[3] Available at: [Link][1][3][2]

-

M. Hellwig et al.Studies on the synthesis and stability of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-ketoacyl peptides.[5][6] Amino Acids (2020).[3][2][5] (Demonstrates instability/decarboxylation mechanisms of -

Tetko, I. et al. DMSO solubility assessment for fragment-based screening. Molecules (2021).[3][2] (General principles of aromatic solubility in DMSO). Available at: [Link][1][3][2]

Sources

- 1. 1-Naphthaleneacetic acid (CAS 86-87-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. D-(+)-Cellobiose | 528-50-7 [chemicalbook.com]

- 3. PubChemLite - 3-(naphthalen-2-yl)-2-oxopropanoic acid (C13H10O3) [pubchemlite.lcsb.uni.lu]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Naphthyl-Substituted Alpha-Keto Acids

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical sciences and organic chemistry, the stability of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Among the vast array of functionalized organic molecules, α-keto acids with aromatic substituents hold a significant position due to their roles in metabolic pathways and as versatile synthetic precursors. This guide focuses specifically on the thermodynamic stability of naphthyl-substituted α-keto acids, a class of compounds with unique electronic and steric properties that influence their behavior in various chemical environments. As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical resource that goes beyond mere procedural descriptions, offering insights into the underlying principles that govern the stability of these molecules. We will delve into the intricate balance of keto-enol tautomerism, explore the impact of the naphthyl moiety, and provide robust experimental frameworks for the synthesis, purification, and rigorous stability assessment of these compounds. This guide is structured to empower researchers and drug development professionals with the knowledge to anticipate, control, and leverage the thermodynamic properties of naphthyl-substituted α-keto acids in their scientific endeavors.

Introduction: The Significance of Naphthyl-Substituted α-Keto Acids

α-Keto acids are carboxylic acids containing a ketone functional group adjacent to the carboxylate. This arrangement imparts a unique reactivity profile, making them crucial intermediates in a multitude of biochemical and synthetic transformations. The introduction of a naphthyl group, a bicyclic aromatic system, to the α-position significantly influences the molecule's electronic properties, steric bulk, and lipophilicity. These modifications can have profound effects on the compound's biological activity and its stability, both in solid-state and in solution.

The thermodynamic stability of these molecules is not a static property but rather a dynamic equilibrium influenced by several factors. A thorough understanding of this stability is critical for:

-

Drug Development: Ensuring the shelf-life and efficacy of a potential drug candidate.

-

Process Chemistry: Optimizing reaction conditions and purification methods to minimize degradation.

-

Analytical Chemistry: Developing robust and reliable analytical methods for quantification and impurity profiling.

This guide will provide a detailed exploration of the factors governing the thermodynamic stability of naphthyl-substituted α-keto acids, with a focus on providing practical, field-proven insights and methodologies.

Core Principles of Thermodynamic Stability

The intrinsic stability of naphthyl-substituted α-keto acids is primarily governed by the equilibrium between their keto and enol tautomers. This tautomerism, coupled with the electronic and steric influence of the naphthyl ring, dictates the molecule's overall thermodynamic profile.

Keto-Enol Tautomerism: The Central Equilibrium

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For a naphthyl-substituted α-keto acid, this equilibrium can be represented as follows:

Caption: Keto-enol tautomerism in naphthyl-substituted α-keto acids.

Generally, the keto form is thermodynamically more stable for simple ketones and aldehydes due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3] However, the presence of the aromatic naphthyl group can significantly influence this equilibrium.

Influence of the Naphthyl Substituent

The bulky and electron-rich naphthyl group exerts both electronic and steric effects on the stability of the α-keto acid.

-

Electronic Effects: The aromatic system of the naphthyl group can engage in conjugation with the enol double bond, thereby stabilizing the enol tautomer.[3] This extended π-system delocalizes electron density, lowering the overall energy of the enol form. The position of substitution on the naphthalene ring (e.g., 1-naphthyl vs. 2-naphthyl) can further modulate these electronic effects.

-

Steric Effects: The steric hindrance imposed by the naphthyl group can influence the preferred conformation of the molecule and may favor the formation of the enol tautomer to alleviate steric strain around the carbonyl group.[3]

Solvent Effects on Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[4][5]

-

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar keto tautomer. Water, for instance, has been shown to favor the keto form of phenylpyruvic acid, a close analog.[5][6]

-

Nonpolar Solvents: In nonpolar solvents, the enol form, which can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the carboxyl group, may become more predominant.[7] For phenylpyruvic acid, aprotic solvents and methanol show an almost complete prevalence of the enol form.[6]

Thermodynamic Parameters of Tautomerization

The thermodynamic stability of the keto and enol tautomers can be quantified by determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the tautomerization process.

Gibbs Free Energy and the Equilibrium Constant

The equilibrium constant (Keq) for the keto-enol tautomerization is directly related to the change in standard Gibbs free energy (ΔG°) by the following equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin. A negative ΔG° indicates that the enol form is favored at equilibrium, while a positive ΔG° indicates that the keto form is favored.

For phenylpyruvic acid in dimethyl sulfoxide (DMSO), the enol form is favored, with approximately 93.5% enol and 6.5% keto tautomer at room temperature.[8][9]

Enthalpy and Entropy of Tautomerization

The van't Hoff equation allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization by studying the temperature dependence of the equilibrium constant:

ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)

A study on o-nitrophenylpyruvic acid provided experimental values for ΔH° and ΔS° for the keto-to-enol conversion.[10] These parameters provide deeper insight into the energetic and entropic contributions to the equilibrium.

Table 1: Thermodynamic Parameters for the Tautomerization of Phenylpyruvic Acid in DMSO

| Parameter | Value | Reference |

| ΔH° (kJ/mol) | 5.9 ± 0.3 | [8] |

| ΔS° (J/mol·K) | -1.5 ± 0.9 | [8] |

| ΔG°298K (kJ/mol) | 6.3 ± 0.6 | Calculated from ΔH° and ΔS° |

Note: The positive ΔH° indicates the enolization is endothermic, while the small negative ΔS° suggests a slight increase in order upon enolization in this solvent system.

Degradation Pathways

Beyond the reversible keto-enol tautomerism, naphthyl-substituted α-keto acids can undergo irreversible degradation, primarily through decarboxylation.

Decarboxylation

Decarboxylation is the loss of carbon dioxide from the carboxylic acid group. For α-keto acids, this process is generally less favorable than for β-keto acids.[11][12] However, under certain conditions, such as elevated temperatures or in the presence of specific catalysts, decarboxylation can occur. The mechanism of decarboxylation often involves the formation of an enol intermediate.[11]

Caption: Proposed decarboxylation pathway via an enol intermediate.

Understanding the kinetics and mechanism of decarboxylation is crucial for establishing appropriate storage and handling conditions.[13]

Experimental Methodologies for Stability Assessment

A robust assessment of the thermodynamic stability of naphthyl-substituted α-keto acids requires a combination of synthetic, purification, and analytical techniques.

Synthesis and Purification

The synthesis of naphthyl-substituted α-keto acids can be achieved through various established organic chemistry methods. A common route involves the reaction of a naphthyl Grignard reagent with diethyl oxalate followed by hydrolysis.

Experimental Protocol: Synthesis of 2-(1-Naphthyl)-2-oxoacetic acid

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of 1-bromonaphthalene (1.0 eq) in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining 1-bromonaphthalene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

-

Acylation: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of diethyl oxalate (1.1 eq) in anhydrous diethyl ether dropwise with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 2 M hydrochloric acid to pH 1-2.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products and tautomers.

Experimental Protocol: Stability-Indicating HPLC Analysis

-

Instrumentation: HPLC system with a UV-Vis or photodiode array (PDA) detector.[14][15]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often necessary to resolve all components. A typical gradient might be:

-

Solvent A: 0.1% Phosphoric acid in water

-

Solvent B: Acetonitrile

-

Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where both the keto and enol forms have significant absorbance, often around 254 nm or determined by PDA analysis.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Caption: General workflow for HPLC stability analysis.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, which is a key requirement by regulatory bodies like the ICH.[16][17][18]

Experimental Protocol: Forced Degradation Study

-

Acid Hydrolysis: Treat a solution of the naphthyl-substituted α-keto acid with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

-

Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation products.

Conclusion and Future Perspectives

The thermodynamic stability of naphthyl-substituted α-keto acids is a multifaceted issue, with the keto-enol tautomeric equilibrium playing a central role. The electronic and steric properties of the naphthyl ring, along with the influence of the solvent environment, are key determinants of this equilibrium. A comprehensive understanding of these factors, coupled with robust experimental methodologies for synthesis, purification, and stability analysis, is essential for the successful development and application of these compounds in research and industry.

Future work in this area could focus on:

-

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to predict the thermodynamic parameters of a wider range of naphthyl-substituted α-keto acids and to elucidate the transition states of degradation pathways.[19][20]

-

Solid-State Characterization: Investigating the solid-state properties, such as polymorphism and crystal habit, and their impact on the stability of these compounds.

-

Quantitative Structure-Stability Relationships (QSSR): Developing models that correlate the structural features of substituted naphthyl α-keto acids with their observed thermodynamic stability.

By continuing to explore these areas, the scientific community can build a more complete picture of the behavior of these important molecules, paving the way for their more effective use in a variety of applications.

References

- Carpy, A. J. M., & Oliver, D. W. (Year). Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. Journal of Molecular Structure, Volume(Issue), pages.

- Fiveable. (2025, August 15). Keto-enol tautomerism | Organic Chemistry II Class Notes. Fiveable.

- Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry (2nd ed.). VCH.

- Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones.

- (Reference for mass spectrometry and DFT calculations of tautomeriz

-

Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-238. [Link]

-

Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. [Link]

- The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube.

- Chemistry Steps. (2024, January 18).

- Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235–238.

- ResolveMass Laboratories. (2026, February 15).

- The Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.

-

Wendel, U., et al. (1975). Alpha-ketoadipic aciduria: degradation studies with fibroblasts. Clinica Chimica Acta, 58(3), 271-276. [Link]

- (Reference for rates of tautomeriz

- (Reference for thermodynamic investigation of enol-keto tautomerism for alcohol sensors)

- (Reference for determination of solvent effects on keto-enol equilibria using NMR)

- PrepChem. (n.d.). Synthesis of 2-(2-Naphthoxy)acetic acid.

- (Reference for calculating thermodynamic stabilities of keto-enol tautomers)

- Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10), 1425-1438.

- (Reference for studies on phenylpyruvic acid keto-enol tautomerism)

- Master Organic Chemistry. (2022, May 20).

- (Reference for HPLC analysis of alpha-keto acids

- (Reference for forced degradation studies in pharmaceutical stability)

- (Reference for mechanism of oxidative decarboxyl

- BioPharmaSpec. (n.d.).

- Mahar, K. P., et al. (2012). High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1,2-phenylenediamine as Derivatizing Reagent. Pakistan Journal of Chemistry, 2(1), 28-33.

- Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Science Publishing Group.

- (Reference for application of alpha-keto acid decarboxylases in biotransform

- Zottola, M. A. (n.d.).

- (Reference for synthesis of 2-naphthyl 2-chloroacet

- Hanai, K., et al. (Year). Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids. Journal of Physical Chemistry, Volume(Issue), pages.

- (Reference for Gibbs free energies of keto-enol tautomerism of alpha-substituted systems)

- (Reference for synthesis of 2-naphthyl acetic acid deriv

- (Reference for analysis of intracellular alpha-keto acids by HPLC)

- (Reference for synthesis of new naphthyl aceto hydrazone-based metal complexes)

- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- (Reference for analysis of intracellular alpha-keto acids by fluorescence-HPLC)

- Benchchem. (n.d.).

- (Reference for kinetic studies of keto-enol tautomerism by flash photolysis)

- (Reference for synthesis of naphthyl-acetic acid)

- (Reference for synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester)

- (Reference for intracellular alpha-keto acid quantific